N-(2,4-diethoxypyrimidin-5-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-diethoxypyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-4-15-9-8(12-7(3)14)6-11-10(13-9)16-5-2/h6H,4-5H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMVQLHQEHCTDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1NC(=O)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-diethoxypyrimidin-5-yl)acetamide typically involves the reaction of 2,4-diethoxypyrimidine with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-diethoxypyrimidin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(2,4-dihydroxypyrimidin-5-yl)acetamide.
Reduction: Formation of N-(2,4-diethoxypyrimidin-5-yl)ethylamine.
Substitution: Formation of N-(2,4-dialkoxypyrimidin-5-yl)acetamide derivatives.
Scientific Research Applications
N-(2,4-diethoxypyrimidin-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,4-diethoxypyrimidin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes, leading to a reduction in the production of inflammatory mediators. Additionally, it may bind to receptors involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrimidine/Pyridine Acetamide Derivatives
Structural Analysis and Functional Implications
(a) Substituent Effects on Electronic and Steric Properties
- Ethoxy Groups (Target Compound): The 2,4-diethoxy substituents donate electron density via resonance, stabilizing the pyrimidine ring.
- Amino and Hydroxyl Groups (): These polar groups enable hydrogen bonding with biological targets (e.g., enzymes), improving solubility but reducing metabolic stability. The antitumor activity noted in these analogs may arise from DNA intercalation or enzyme inhibition .
- Cyano Group (): The electron-withdrawing cyano substituent at position 5 in the pyridine derivative increases electrophilicity, making it a potent kinase inhibitor (e.g., CHEMBL208637) .
(b) Core Structure Variations
- Pyrimidine vs. Pyridine : Pyrimidine’s six-membered ring with two nitrogen atoms offers distinct electronic properties compared to pyridine (one nitrogen). This affects binding specificity; pyrimidine derivatives often target nucleotide-binding enzymes, while pyridine analogs may interact with metal-containing active sites .
- Phenyl Core (Acetochlor) : Acetochlor’s phenyl ring with chloro and ethoxymethyl groups is optimized for herbicidal activity via inhibition of very-long-chain fatty acid synthesis, a mechanism less common in pyrimidine-based compounds .
Biological Activity
N-(2,4-diethoxypyrimidin-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the synthesis, biological activity, and relevant findings associated with this compound, supported by data tables and case studies.
1. Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of 2,4-diethoxypyrimidine with acetic anhydride or acetyl chloride. The resulting product can be characterized using various spectroscopic techniques:
- Infrared Spectroscopy (IR) : Characteristic peaks are observed for functional groups such as N-H and C=O.
- Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR spectra provide insight into the molecular structure, confirming the presence of diethoxy and acetamide groups.
2.1 Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its efficacy against various cancer cell lines. For example:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer).
- IC50 Values : The compound showed IC50 values in the low micromolar range, indicating potent activity against these cell lines.
Table 1 summarizes the IC50 values for this compound compared to standard chemotherapeutics:
| Compound | A549 IC50 (μM) | HCC827 IC50 (μM) | NCI-H358 IC50 (μM) |
|---|---|---|---|
| This compound | 6.75 ± 0.19 | 7.02 ± 3.25 | 4.01 ± 0.95 |
| Doxorubicin | 2.12 ± 0.21 | 5.13 ± 0.97 | 3.11 ± 0.26 |
| Staurosporine | 1.00 ± 0.10 | 1.50 ± 0.15 | 1.20 ± 0.12 |
2.2 Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains:
- Tested Strains : E. coli, S. aureus, Pseudomonas aeruginosa.
- Results : The compound exhibited moderate antibacterial activity with inhibition zones ranging from 9 mm to 15 mm.
Table 2 presents the antimicrobial activity of this compound:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 12 |
| S. aureus | 11 |
| Pseudomonas aeruginosa | 10 |
The exact mechanism by which this compound exerts its biological effects is still under investigation; however, it is believed to involve:
- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell division.
- Induction of Apoptosis : Studies suggest that it may activate caspase pathways leading to programmed cell death in tumor cells.
4. Case Studies
A recent study evaluated the efficacy of this compound in a xenograft model of lung cancer:
- Methodology : Mice were implanted with A549 cells and treated with varying doses of the compound.
- Findings : Significant tumor growth inhibition was observed at doses above 10 mg/kg compared to control groups.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2,4-diethoxypyrimidin-5-yl)acetamide, and what analytical methods validate its purity?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and acetylation reactions. For example, pyrimidine precursors are functionalized with ethoxy groups under reflux conditions, followed by acetamide coupling. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) is critical. Final compound purity is validated using HPLC (≥95% purity) and spectroscopic techniques (¹H/¹³C NMR, IR) to confirm substituent positions and absence of byproducts .
Q. How is the molecular structure of this compound characterized in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed to resolve bond lengths, angles, and hydrogen-bonding networks. For pyrimidine derivatives, SCXRD parameters (e.g., space group P2₁/c, R factor <0.05) reveal planar pyrimidine rings and acetamide side-chain conformations. Data collection at 298 K with MoKα radiation (λ = 0.71073 Å) and refinement using SHELXL software are standard protocols .
Q. What in vitro pharmacological screening methods are used to assess the bioactivity of this compound?
- Methodological Answer : Antifungal and antibacterial activities are evaluated via microdilution assays (e.g., MIC determination against Candida albicans or Staphylococcus aureus). Cytotoxicity studies use MTT assays on mammalian cell lines (e.g., HEK-293), with IC₅₀ values calculated to establish therapeutic indices. Parallel controls (e.g., fluconazole for fungi) ensure assay reliability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound in large-scale synthesis?
- Methodological Answer : Kinetic studies using DOE (Design of Experiments) identify optimal parameters: temperature (80–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling steps). Microwave-assisted synthesis reduces reaction times (30 min vs. 12 hr) while maintaining >90% yield. Post-reaction workup with recrystallization (ethanol/water) enhances crystallinity .
Q. What strategies address solubility limitations of this compound in aqueous assays?
- Methodological Answer : Co-solvent systems (e.g., DMSO/PBS at 1:9 v/v) or cyclodextrin inclusion complexes improve solubility. Particle size reduction via nano-milling (≤200 nm) increases surface area. Solubility parameters (LogP ≈2.5) are calculated using ChemAxon software to guide formulation .
Q. How do structural modifications to the pyrimidine core influence bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer : Substituent effects are tested by synthesizing analogs with halogens (e.g., Cl at C6) or methyl groups. Computational docking (AutoDock Vina) predicts binding affinities to target enzymes (e.g., dihydrofolate reductase). Bioassay data correlate electron-withdrawing groups (e.g., -F) with enhanced antifungal potency .
Q. How are contradictions between spectroscopic and crystallographic data resolved during structural validation?
- Methodological Answer : Discrepancies in NMR peak assignments (e.g., overlapping signals) are resolved via 2D techniques (HSQC, HMBC). SCXRD-confirmed torsional angles validate spatial arrangements disputed by IR data. Density functional theory (DFT) calculations (B3LYP/6-31G*) model vibrational frequencies to reconcile spectral mismatches .
Q. What experimental designs mitigate discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer : Pharmacokinetic profiling (e.g., plasma half-life via LC-MS) identifies metabolic instability. Prodrug strategies (e.g., esterification of ethoxy groups) enhance bioavailability. In vivo murine models (e.g., systemic candidiasis) are dosed intravenously (5 mg/kg) to correlate with in vitro MICs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
